molecular formula C18H25N5O4 B10866311 4-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline

4-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline

Cat. No.: B10866311
M. Wt: 375.4 g/mol
InChI Key: IHVDQBWMHPSGGS-UHFFFAOYSA-N
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Description

N-[4-(6,6-DIMETHYL-5,7-DINITRO-1,3-DIAZATRICYCLO[3311~3,7~]DEC-2-YL)PHENYL]-N,N-DIMETHYLAMINE is a complex organic compound characterized by its unique tricyclic structure and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6,6-DIMETHYL-5,7-DINITRO-1,3-DIAZATRICYCLO[3311~3,7~]DEC-2-YL)PHENYL]-N,N-DIMETHYLAMINE typically involves multiple steps, starting with the preparation of the tricyclic coreThe final step involves the attachment of the phenyl and dimethylamine groups under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced reaction monitoring techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(6,6-DIMETHYL-5,7-DINITRO-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DEC-2-YL)PHENYL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[4-(6,6-DIMETHYL-5,7-DINITRO-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DEC-2-YL)PHENYL]-N,N-DIMETHYLAMINE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(6,6-DIMETHYL-5,7-DINITRO-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DEC-2-YL)PHENYL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, enabling it to participate in redox reactions and interact with biological molecules. The tricyclic structure provides stability and influences its binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6,6-DIMETHYL-5,7-DINITRO-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DEC-2-YL)PHENYL]-N,N-DIMETHYLAMINE is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H25N5O4

Molecular Weight

375.4 g/mol

IUPAC Name

4-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C18H25N5O4/c1-16(2)17(22(24)25)9-20-11-18(16,23(26)27)12-21(10-17)15(20)13-5-7-14(8-6-13)19(3)4/h5-8,15H,9-12H2,1-4H3

InChI Key

IHVDQBWMHPSGGS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CN3CC1(CN(C2)C3C4=CC=C(C=C4)N(C)C)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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